Enpp-1-IN-1

Übersicht

Beschreibung

Enpp-1-IN-1 is an inhibitor of Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) . It inhibits the hydrolysis of 2’3’-cGAMP and the ATP analog p-nitrophenyl 5’-adenosine monophosphate .

Synthesis Analysis

ENPP1, the enzyme that this compound inhibits, was identified several decades ago as a type II transmembrane glycoprotein with nucleotide pyrophosphatase and phosphodiesterase enzymatic activities . The design, optimization, and biological evaluation studies of a series of novel non-nucleotidic thioguanine based small molecule inhibitors of ENPP1 have been described .

Molecular Structure Analysis

The binding model of myricetin with ENPP1 was elucidated by molecular docking and molecular dynamics studies . The benzopyrone skeleton of myricetin plays an important role in the interaction with ENPP1 via π-π interaction with Phe257 and Tyr340 .

Chemical Reactions Analysis

ENPP1 promotes an immunosuppressive tumor microenvironment by tilting the balance of ATP/adenosine (Ado) in conjunction with other components . ENPP1 also intersects with the stimulator of interferon genes (STING), impairing its robust immune response through the hydrolysis of the effector 2´,3´-cyclic GMP–AMP .

Physical And Chemical Properties Analysis

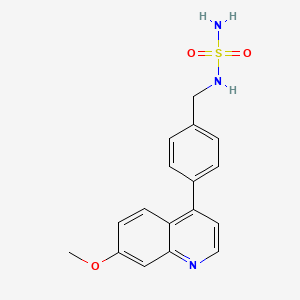

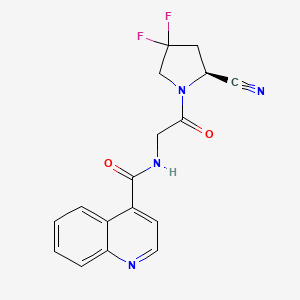

This compound has a molecular formula of C17H17N3O3S and a molecular weight of 343.4 . It is a solid substance .

Wissenschaftliche Forschungsanwendungen

Enpp-1-IN-1: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Immunbiologie und Krebsforschung: “this compound” hat potenzielle Anwendungen in der Immunbiologie, insbesondere in der Krebsforschung. Durch die Hemmung von ENPP1 kann es das Gleichgewicht zwischen proinflammatorischem ATP und antiinflammatorischem Adenosin beeinflussen, was die Tumor-Wirts-Immuninteraktionen beeinflussen kann. Dies könnte zu neuen therapeutischen Strategien führen, die auf das Immunmilieu von Tumoren abzielen .

Wirkmechanismus

Target of Action

The primary target of Enpp-1-IN-1 is the Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) enzyme . ENPP1 is a membrane-bound glycoprotein that regulates bone mineralization by hydrolyzing extracellular nucleotide triphosphates . It also plays a crucial role in insulin signaling and cellular communication .

Mode of Action

this compound functions by blocking the activity of the ENPP1 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of nucleotide triphosphates . This inhibition modulates the levels of ENPP1’s substrates and products in the extracellular space .

Biochemical Pathways

ENPP1 is a major regulator of extracellular ATP and GTP levels . It hydrolyzes these molecules to AMP and GMP, releasing inorganic pyrophosphate (PPi) . The product AMP is subsequently dephosphorylated by CD73 (Ecto-5´-nucleotidase or NT5E) to inorganic phosphate (Pi) and Ado . ENPP1 also intersects with the stimulator of interferon genes (STING) pathway, impairing its robust immune response through the hydrolysis of the effector 2´,3´-cyclic GMP–AMP .

Result of Action

By inhibiting ENPP1, this compound can reduce the production of pyrophosphate, a molecule that can inhibit mineralization and calcification processes . Additionally, by controlling nucleotide levels, this compound can influence signaling pathways that are crucial for cell proliferation, differentiation, and other functions .

Action Environment

The action of this compound is influenced by the tumor microenvironment . ENPP1 promotes an immunosuppressive tumor microenvironment by tilting the balance of ATP/adenosine (Ado) in conjunction with other components . Inhibiting ENPP1 with this compound may produce superior outcomes by activating STING in the tumor microenvironment .

Safety and Hazards

Zukünftige Richtungen

ENPP1 blockade emerges as a unique target eliciting immune remodeling and leveraging the STING pathway . Several ENPP1 inhibitors have shown an immunostimulatory effect, and their combination with other therapeutic modalities, such as immune-checkpoint blockade, STING activation, DNA damage response (DDR) inhibitors, and radiotherapy (RT), represents a promising avenue to boost antitumor–immune responses and to improve current clinical outcomes in several tumors .

Eigenschaften

IUPAC Name |

7-methoxy-4-[4-[(sulfamoylamino)methyl]phenyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-23-14-6-7-16-15(8-9-19-17(16)10-14)13-4-2-12(3-5-13)11-20-24(18,21)22/h2-10,20H,11H2,1H3,(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJMNZDIQDULLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)

![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)

![1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide](/img/structure/B611540.png)

![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)